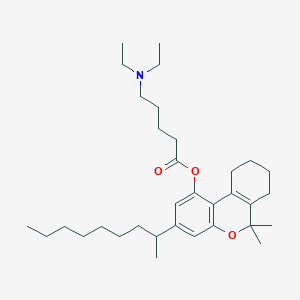

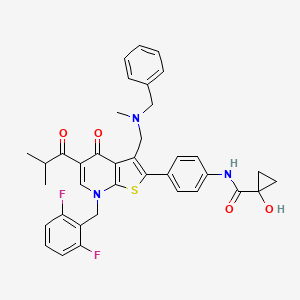

![molecular formula C56H90N2O17S B10837454 [(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid](/img/structure/B10837454.png)

[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

TAFA-93 is a novel prodrug of the mechanistic target of rapamycin (mTOR) inhibitor rapamycin. It has successfully completed Phase 1 clinical development and is currently being investigated for its potential use in the prevention of organ rejection in transplantation, the treatment of autoimmune and oncological diseases, and as a component of coated stents for the treatment of coronary artery disease .

Méthodes De Préparation

The specific synthetic routes and reaction conditions for TAFA-93 are not widely published. as a prodrug of rapamycin, it is likely synthesized through a series of chemical reactions that modify the rapamycin molecule to enhance its pharmacokinetic properties. Industrial production methods would involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .

Analyse Des Réactions Chimiques

TAFA-93, being a prodrug, undergoes biotransformation in the body to release the active mTOR inhibitor, rapamycin. The types of reactions it undergoes include:

Hydrolysis: The prodrug is hydrolyzed to release the active drug.

Oxidation and Reduction: These reactions may occur during the metabolism of the compound.

Substitution: Chemical modifications to the rapamycin molecule to create TAFA-93 likely involve substitution reactions.

Common reagents and conditions used in these reactions would include various organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. The major product formed from these reactions is the active mTOR inhibitor, rapamycin .

Applications De Recherche Scientifique

TAFA-93 has several scientific research applications, including:

Chemistry: Used as a model compound to study prodrug design and biotransformation.

Biology: Investigated for its effects on cellular pathways involving mTOR, which is a key regulator of cell growth and metabolism.

Medicine: Explored for its potential in preventing organ rejection in transplantation, treating autoimmune diseases, and as a component of coated stents for coronary artery disease.

Industry: Potential use in the pharmaceutical industry for the development of new therapeutic agents targeting mTOR

Mécanisme D'action

TAFA-93 exerts its effects by being converted into the active mTOR inhibitor, rapamycin. The mTOR pathway is involved in regulating cell growth, proliferation, and survival. By inhibiting mTOR, TAFA-93 can suppress immune responses, which is beneficial in preventing organ rejection and treating autoimmune diseases. The molecular targets of TAFA-93 include the mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are key components of the mTOR signaling pathway .

Comparaison Avec Des Composés Similaires

TAFA-93 is unique compared to other mTOR inhibitors due to its prodrug nature, which allows for improved pharmacokinetic properties and targeted delivery of the active drug. Similar compounds include:

Rapamycin: The active drug released from TAFA-93.

Everolimus: Another mTOR inhibitor used in transplantation and oncology.

Temsirolimus: An mTOR inhibitor used in the treatment of renal cell carcinoma.

TAFA-93’s uniqueness lies in its design as a prodrug, which can potentially offer better bioavailability and reduced side effects compared to its parent compound, rapamycin .

Propriétés

| TAFA-93 has distinct mechanism of action than calcineurin inhibitors such as ISA247, Isotechnika’s lead drug. It has the pontential to be administered as a complementary therapy along with ISA247 in the prevention of organ rejection after transplantation. | |

Formule moléculaire |

C56H90N2O17S |

Poids moléculaire |

1095.4 g/mol |

Nom IUPAC |

[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid |

InChI |

InChI=1S/C55H86N2O14.CH4O3S/c1-33-18-14-13-15-19-34(2)45(66-10)30-41-23-21-39(7)55(65,71-41)52(62)53(63)57-25-17-16-20-42(57)54(64)69-46(36(4)28-40-22-24-43(58)47(29-40)67-11)31-44(59)35(3)27-38(6)50(70-48(60)32-56(8)9)51(68-12)49(61)37(5)26-33;1-5(2,3)4/h13-15,18-19,27,33,35-37,39-43,45-47,50-51,58,65H,16-17,20-26,28-32H2,1-12H3;1H3,(H,2,3,4)/b15-13?,18-14+,34-19?,38-27?;/t33?,35?,36?,37?,39?,40?,41?,42?,43?,45?,46?,47?,50?,51?,55-;/m0./s1 |

Clé InChI |

XVNMRKHCSMPLOF-XAWNVHPISA-N |

SMILES isomérique |

CC1CCC2CC(C(=CC=C/C=C/C(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@]1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC(=O)CN(C)C)OC)C)C)C)OC.CS(=O)(=O)O |

SMILES canonique |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)OC(=O)CN(C)C)OC)C)C)C)OC.CS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)benzo[d][1,3]dioxol-5-amine fumarate](/img/structure/B10837376.png)

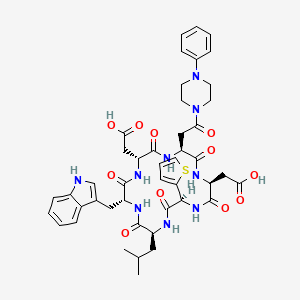

![disodium;2-[8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837388.png)

![Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837396.png)

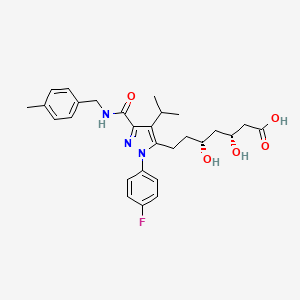

![ethyl N-[4-[[(2S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837429.png)

![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)

![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)

![[1,5]Thiazocan-(4E)-ylideneamine](/img/structure/B10837456.png)

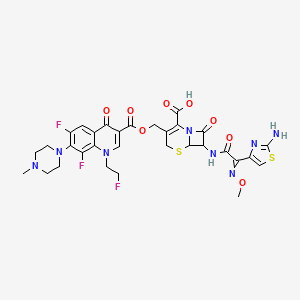

![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)

![[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid](/img/structure/B10837465.png)